N-(4-ethylphenyl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-4-propoxybenzamide, also known as EPPB, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-propoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, N-(4-ethylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation and survival. By inhibiting this enzyme, N-(4-ethylphenyl)-4-propoxybenzamide may be able to disrupt these processes and lead to the observed effects on cancer cells and inflammation.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-4-propoxybenzamide has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, N-(4-ethylphenyl)-4-propoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation in the brain. Additionally, N-(4-ethylphenyl)-4-propoxybenzamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethylphenyl)-4-propoxybenzamide in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, N-(4-ethylphenyl)-4-propoxybenzamide has been shown to have a variety of potential applications in scientific research, which makes it a versatile tool for researchers. However, one limitation of using N-(4-ethylphenyl)-4-propoxybenzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(4-ethylphenyl)-4-propoxybenzamide. One area of interest is the development of N-(4-ethylphenyl)-4-propoxybenzamide-based therapies for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)-4-propoxybenzamide and its potential effects on other cellular processes. Finally, future research could explore the use of N-(4-ethylphenyl)-4-propoxybenzamide in combination with other compounds to enhance its therapeutic effects.
Synthesis Methods
N-(4-ethylphenyl)-4-propoxybenzamide can be synthesized using a method that involves the reaction of 4-ethylphenylamine with 4-propoxybenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(4-ethylphenyl)-4-propoxybenzamide. This synthesis method has been well-established and has been used in numerous studies to produce N-(4-ethylphenyl)-4-propoxybenzamide for research purposes.
Scientific Research Applications
N-(4-ethylphenyl)-4-propoxybenzamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. One study found that N-(4-ethylphenyl)-4-propoxybenzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that N-(4-ethylphenyl)-4-propoxybenzamide can reduce inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-ethylphenyl)-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-13-21-17-11-7-15(8-12-17)18(20)19-16-9-5-14(4-2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWLAQLOEFLUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.